3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Molecular characterization Building block differentiation Pyridinone vs. pyridine

3‑Acetyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridin‑2(1H)‑one (C₁₃H₁₈BNO₄; MW 263.10 g/mol) is a pinacol boronate ester belonging to the pyridin‑2(1H)‑one class [REFS‑1]. The molecule carries an acetyl group at the 3‑position and the dioxaborolane ring at the 5‑position of the pyridinone core.

Molecular Formula C13H18BNO4
Molecular Weight 263.10 g/mol
Cat. No. B12964075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Molecular FormulaC13H18BNO4
Molecular Weight263.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)C(=O)C
InChIInChI=1S/C13H18BNO4/c1-8(16)10-6-9(7-15-11(10)17)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,15,17)
InChIKeyNTNYAYVEWKHEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Acetyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridin‑2(1H)‑one – Molecular Identity and Procurement‑Relevant Characteristics


3‑Acetyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridin‑2(1H)‑one (C₁₃H₁₈BNO₄; MW 263.10 g/mol) is a pinacol boronate ester belonging to the pyridin‑2(1H)‑one class [REFS‑1]. The molecule carries an acetyl group at the 3‑position and the dioxaborolane ring at the 5‑position of the pyridinone core. The compound is a solid at ambient temperature, is stored under an inert atmosphere below –20 °C, and is typically supplied at purities ≥95% [REFS‑1]. It serves as a heteroaryl building block for Suzuki‑Miyaura cross‑coupling reactions, enabling the introduction of a 3‑acetyl‑2‑pyridone moiety into more complex scaffolds [REFS‑2].

Suzuki-Miyaura Cross-Coupling Building Block introduces 3-acetyl-2-pyridone moiety into target scaffolds
Acetyl Handle for Late-Stage Diversification enables ketone-based transformations (amination, condensation, halogenation)
Pinacol Ester Protection improves storage stability and coupling reproducibility compared to free boronic acid

3‑Acetyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridin‑2(1H)‑one – Why Close Analogs Cannot Be Freely Substituted in Synthesis or Screening


Although the pyridinyl‑boronate ester family contains several regioisomeric and substitution variants, simply interchanging them neglects three critical factors that directly affect both downstream synthetic performance and the biological properties of the final coupling product: (i) the pyridin‑2(1H)‑one core introduces a hydrogen‑bond donor that is absent in the corresponding pyridine analog, altering solubility, lipophilicity, and target‑engagement capacity [REFS‑1]; (ii) the 3‑acetyl substituent provides a ketone handle for late‑stage functionalisation (Claisen condensations, Schiff‑base formation, reductive aminations) that is missing in the N‑methyl‑pyridinone congener [REFS‑2]; and (iii) the pinacol ester shows measurably different hydrolytic stability and handling characteristics compared to the free boronic acid or alternative ester forms, which influences shelf‑life and coupling reproducibility [REFS‑2]. These differences are quantified below.

Pyridinone vs. Pyridine Core
Replacing with the pyridine analog eliminates the N-H hydrogen-bond donor, which may shift solubility, logD, and target-engagement profile.
Acetyl vs. Unsubstituted Analogs
Using a 3-H or N-methyl variant removes the ketone handle, limiting post-coupling diversification to the single Suzuki step.
Pinacol Ester vs. Free Boronic Acid
The free boronic acid is not commercially listed as stable; hydrolysis may introduce stoichiometry errors and protodeboronation waste.

3‑Acetyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridin‑2(1H)‑one – Comparative Quantitative Evidence


Molecular Weight and Formula Differentiation vs. the Pyridine Analog (3‑Acetylpyridine‑5‑boronic Acid Pinacol Ester)

The target compound (C₁₃H₁₈BNO₄; MW 263.10) contains one additional oxygen atom compared to its closest pyridine analog, 3‑acetylpyridine‑5‑boronic acid pinacol ester (C₁₃H₁₈BNO₃; MW 247.09792) [REFS‑1][REFS‑2]. This atomic composition difference (1 oxygen, 0.1% change in MW) translates into a substantially higher topological polar surface area (predicted tPSA for target: 55.4 Ų; vs. 38.3 Ų for the pyridine analog) and an additional hydrogen‑bond donor (N‑H of the pyridinone) that alters chromatographic retention, solubility, and protein‑target interactions of the derived coupling products.

MW & H-Bond Profile
Reported
MW 263.10 +1 HBD
vs.
MW 247.10 0 HBD
One oxygen atom difference creates an additional H-bond donor, altering polarity and retention.
Pyridinone N-H affects chromatographic behavior and target-binding interactions.
Molecular characterization Building block differentiation Pyridinone vs. pyridine

Functional Handle Potency Comparison: 3‑Acetyl vs. 3‑H vs. 3‑Nitro Analogs

The 3‑acetyl substituent distinguishes this compound from the otherwise identical 3‑unsubstituted pyridin‑2(1H)‑one‑5‑boronic acid pinacol ester (CAS 1256358‑90‑3; C₁₁H₁₆BNO₃; MW 221.06) and the N‑methyl‑pyridinone analog (CAS 1002309‑52‑5; C₁₂H₁₈BNO₃; MW 235.09) [REFS‑1][REFS‑2][REFS‑3]. The acetyl group enables at least five distinct post‑coupling transformations (α‑halogenation, Claisen condensation, reductive amination, oxime/hydrazone formation, and Baeyer–Villiger oxidation) that are chemically inaccessible to the non‑acetylated or N‑methyl variants. In the patent literature, the 3‑acetylpyridin‑2(1H)‑one scaffold has been explicitly exploited for cardiotonic activity, confirming the functional relevance of the acetyl ketone [REFS‑4].

Post-Coupling Diversification
Class-level
≥5 transformations acetyl-enabled
vs.
1 transformation no acetyl handle
Acetyl ketone supports reductive amination, condensation, and α-halogenation.
Class-level inference from patent precedents; direct comparative data not available.
Late‑stage functionalisation Acetyl reactivity Building block utility

Pinacol Ester Hydrolytic Stability: Class‑Level Evidence for Boronate Ester Selection

The pinacol ester of the target compound provides documented advantages over the corresponding free boronic acid. While direct comparative stability data for this specific compound are not publicly available, class‑level data for aryl‑pinacol boronates demonstrate that the pinacol ester increases the half‑life toward protodeboronation by a factor of 3‑ to 10‑fold relative to the free boronic acid under mildly basic aqueous conditions (pH 7.4, 25 °C), and enables purification by silica‑gel chromatography without significant on‑column degradation [REFS‑1]. The free boronic acid analog (3‑acetyl‑2‑oxo‑1,2‑dihydropyridine‑5‑boronic acid) is not commercially listed as a stable, isolated solid, consistent with the general tendency of 2‑pyridone‑boronic acids to undergo rapid protodeboronation.

Hydrolytic Stability
Class-level
Pinacol ester: estimated 3- to 10-fold longer half-life vs. free boronic acid under aqueous conditions (pH 7.4, 25 °C).
Supports reproducible stoichiometry and long-term storage.
Data extrapolated from aryl boronate class literature; direct measurement on this compound not reported.
Boronate stability Shelf‑life Handling advantages

Addressable Coupling Position: 5‑Boronate vs. 4‑Boronate Pyridin‑2(1H)‑one Isomers

The target compound bears the boronate ester at the 5‑position of the pyridin‑2(1H)‑one ring. The 4‑boronate isomer (CAS 1256358‑90‑3) is commercially available but leads to a different substitution geometry in the final biaryl product. Published Suzuki protocols using pyridin‑2(1H)‑one‑4‑boronate esters report isolated yields of 70%–92% for coupling with aryl bromides under standard Pd(PPh₃)₄/Na₂CO₃ conditions [REFS‑1]; analogous yields for the 5‑boronate isomer are expected to be comparable based on electronic similarity, but the regioisomeric outcome is irreversible. No published yield data specific to the target 5‑boronate‑3‑acetyl compound exist.

Regiochemical Outcome
Supporting evidence
5-aryl product expected 70-92% yield*
vs.
4-aryl product reported 70-92% yield
5-Substitution yields a different, irreversible connectivity for SAR studies.
*Yield analogy based on 4-isomer data; specific 5-isomer data not published.
Regioselectivity Suzuki coupling Isomeric building blocks

3‑Acetyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridin‑2(1H)‑one – Recommended Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of 5‑Aryl‑3‑acetyl‑pyridin‑2(1H)‑one ACC2 or Cardiotonic Lead Series

When constructing a focused library of 5‑aryl‑3‑acetyl‑pyridin‑2(1H)‑ones for acetyl‑CoA carboxylase 2 (ACC2) or cardiotonic lead optimisation, the target boronate ester is the only commercially catalogued building block that directly delivers the 5‑aryl‑3‑acetyl‑pyridin‑2(1H)‑one core in a single Suzuki coupling step [REFS‑1]. The 3‑acetyl group can be exploited for downstream diversification (e.g., reductive amination to install amine‑containing side chains) without requiring de novo synthesis [REFS‑2]. Substitution with the pyridine analog (CAS 1103862‑13‑0) would produce a 5‑aryl‑3‑acetyl‑pyridine product, which lacks the hydrogen‑bond donor of the pyridinone and may display different pharmacokinetics and target binding [REFS‑3].

Process Chemistry: Late‑Stage Functionalisation of a Common Advanced Intermediate

In a convergent synthetic route where the core 5‑aryl‑pyridin‑2(1H)‑one scaffold is prepared first, the target compound serves as a single advanced intermediate that can be diversified after coupling through the 3‑acetyl ketone. This strategy reduces the number of unique boronate building blocks required from n to 1, simplifying procurement logistics, lowering inventory cost, and enabling a parallel medicinal chemistry workflow [REFS‑1]. The pinacol ester form also ensures that the building block can be stored for ≥12 months at –20 °C without significant protodeboronation, as inferred from class‑level stability data [REFS‑4].

Chemical Biology: Probe Synthesis Requiring a UV‑Active Chromophore and a Hydrogen‑Bond Donor

The combination of the acetyl carbonyl (UV λmax ~270–290 nm) and the pyridinone N‑H (H‑bond donor) makes the target compound useful for preparing biaryl probes that require both a chromophore for HPLC/LC‑MS detection and a donor for target‑protein interaction. The pyridine analog lacks the N‑H donor, which can reduce affinity in targets that engage the pyridinone ring through hydrogen bonding (e.g., bromodomains or ACC enzymes) [REFS‑2]. The pinacol ester permits direct coupling under standard Suzuki conditions without a separate boronate‑deprotection step [REFS‑1].

Application
Selection Property
Validation Focus
5-Aryl-3-acetyl-pyridin-2(1H)-one lead series (e.g., ACC2, cardiotonic research)
Pyridinone H-bond donor and acetyl ketone versatility
Suzuki coupling yield, regiochemistry, and downstream functionalization
Late-stage diversification of a common advanced intermediate
Single building block enabling ≥5 post-coupling transformations
Functional group tolerance and pinacol ester storage stability
Chemical biology probes requiring UV chromophore and H-bond donor
Acetyl carbonyl (UV) and pyridinone N-H donor
Coupling efficiency, probe purity, and retention of H-bond capacity
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